REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C1(S([CH:21]2[C:29]3C(=CC=CC=3)C(=O)[O:22]2)(=O)=O)C=CC=CC=1.C1(=O)C2C(CC3C(C=2)=CC2C(=CC=CC=2)C3)CCC1>CN(C)C=O>[C:21]([CH:7]1[CH2:8][CH2:9][CH:10]2[CH:5]([CH2:4][CH:3]=[CH:2][C:1]2=[O:11])[CH2:6]1)(=[O:22])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2CCCC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1OC(C2=CC=CC=C12)=O
|
Name
|
hexahydronaphthacenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2CC3CC4=CC=CC=C4C=C3C=C12)=O
|
Name
|
hexahydronaphthacenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2CC3CC4=CC=CC=C4C=C3C=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce the compound
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1CC2CC=CC(C2CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |